[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate
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Overview
Description
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate is a type of cholesteryl ester, which is a sterol ester obtained by the formal condensation of the carboxy group of any carboxylic acid with the 3-hydroxy group of cholesterol . Cholesteryl esters are crucial in the transport and storage of cholesterol within the body, playing a significant role in lipid metabolism and homeostasis .
Scientific Research Applications
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cholesteryl esters typically involves the esterification of cholesterol with fatty acids. One common method is the reaction of cholesterol with fatty acid chlorides in the presence of a base, such as pyridine, to form the ester. Another method involves the use of thionyl chloride as a catalyst .
Industrial Production Methods: Industrial production of cholesteryl esters often employs enzymatic methods, utilizing enzymes like acyl-CoA:cholesterol acyltransferase (ACAT) and lecithin-cholesterol acyltransferase (LCAT) to catalyze the esterification process. These methods are preferred due to their specificity and efficiency in producing high-purity cholesteryl esters .
Chemical Reactions Analysis
Types of Reactions: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate can undergo various chemical reactions, including:
Oxidation: Cholesteryl esters can be oxidized to form oxysterols, which have significant biological activities.
Hydrolysis: Hydrolysis of cholesteryl esters by cholesterol esterase produces free cholesterol and fatty acids.
Transesterification: This reaction involves the exchange of ester groups between cholesteryl esters and other alcohols or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Typically catalyzed by enzymes like cholesterol esterase under physiological conditions.
Transesterification: Catalyzed by acids or bases, often under mild heating conditions.
Major Products:
Oxidation: Produces oxysterols.
Hydrolysis: Yields free cholesterol and fatty acids.
Transesterification: Results in the formation of new esters and alcohols or acids.
Mechanism of Action
The primary mechanism of action of [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate involves its role in lipid metabolism. It is transported in the bloodstream by lipoproteins and taken up by cells via receptor-mediated endocytosis. Within cells, it is hydrolyzed by cholesterol esterase to release free cholesterol, which is then utilized in membrane synthesis, hormone production, and other cellular processes . The esterification and hydrolysis of cholesteryl esters are tightly regulated by enzymes like ACAT and LCAT .
Comparison with Similar Compounds
Cholesteryl Oleate (181): Similar in structure but contains an 18-carbon fatty acid chain with one double bond.
Cholesteryl Linoleate (182): Contains an 18-carbon fatty acid chain with two double bonds.
Cholesteryl Palmitate (160): Contains a 16-carbon saturated fatty acid chain.
Uniqueness: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate is unique due to its specific fatty acid composition, which influences its physical properties and biological functions. The presence of a single double bond in the fatty acid chain affects its fluidity and interaction with other lipids and proteins in cell membranes .
Properties
Molecular Formula |
C44H76O2 |
---|---|
Molecular Weight |
637.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-heptadec-9-enoate |
InChI |
InChI=1S/C44H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-42(45)46-37-29-31-43(5)36(33-37)25-26-38-40-28-27-39(35(4)23-21-22-34(2)3)44(40,6)32-30-41(38)43/h13-14,25,34-35,37-41H,7-12,15-24,26-33H2,1-6H3/b14-13-/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1 |
InChI Key |
RLMIGWIAENJHMP-RJRTUNKTSA-N |
Isomeric SMILES |
CCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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